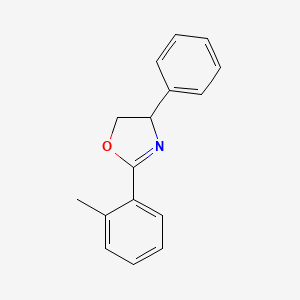![molecular formula C48H38Cl3CoN4O4 B12882010 [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)
[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride is a coordination compound that features a cobalt ion coordinated to a porphyrin ring substituted with methoxy groups at the para positions of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde, such as p-methoxybenzaldehyde, under acidic conditions. This reaction forms the porphyrin macrocycle.
Metalation: The porphyrin ligand is then reacted with a cobalt salt, such as cobalt(II) chloride, in the presence of a base. The reaction is typically carried out in a solvent like chloroform or methanol, and the mixture is heated to facilitate the insertion of the cobalt ion into the porphyrin ring.
Oxidation: The cobalt(II) porphyrin complex is oxidized to the cobalt(III) state using an oxidizing agent such as chlorine or oxygen.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely and ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, switching between different oxidation states.
Ligand Substitution Reactions: The chloride ligand can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Catalytic Reactions: The compound can act as a catalyst in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, oxygen, or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrazine for reduction reactions.
Solvents: Chloroform, methanol, or dichloromethane are commonly used solvents.
Temperature and Pressure: Reactions are typically carried out at room temperature or slightly elevated temperatures, and atmospheric pressure is usually sufficient.
Major Products Formed
Oxidation Products: Higher oxidation state cobalt complexes.
Substitution Products: New cobalt complexes with different ligands.
Catalytic Products: Various organic molecules resulting from catalytic processes.
科学研究应用
Chemistry
Catalysis: [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride is used as a catalyst in organic synthesis, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine
Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a potential candidate for photodynamic therapy in cancer treatment.
Biomimetic Studies: The compound is used to study the behavior of metalloproteins and enzymes, providing insights into their mechanisms of action.
Industry
Environmental Applications: The compound is used in catalytic processes for the degradation of pollutants and the conversion of waste materials into valuable products.
Sensors: The compound’s unique electronic properties make it suitable for use in sensors for detecting gases and other analytes.
作用机制
The mechanism of action of [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride involves the interaction of the cobalt center with substrates. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The porphyrin ring can also participate in π-π interactions and hydrogen bonding, stabilizing transition states and intermediates. The compound’s ability to generate reactive oxygen species upon light irradiation is crucial for its applications in photodynamic therapy.
相似化合物的比较
Similar Compounds
[5,10,15,20-Tetraphenylporphyrin]cobalt(III) chloride: Similar structure but without methoxy groups, leading to different electronic properties.
[5,10,15,20-Tetra(p-methyl)phenylporphyrin]cobalt(III) chloride: Similar structure with methyl groups instead of methoxy groups, affecting solubility and reactivity.
[5,10,15,20-Tetra(p-chloro)phenylporphyrin]cobalt(III) chloride: Chlorine substituents instead of methoxy groups, leading to different chemical reactivity.
Uniqueness
The presence of methoxy groups in [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride enhances its solubility in organic solvents and modifies its electronic properties, making it more suitable for specific catalytic and photodynamic applications compared to its analogs.
属性
分子式 |
C48H38Cl3CoN4O4 |
|---|---|
分子量 |
900.1 g/mol |
IUPAC 名称 |
cobalt(3+);5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C48H38N4O4.3ClH.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3 |
InChI 键 |
SDOWIQIXDJCWPD-UHFFFAOYSA-K |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3.[Cl-].[Cl-].[Cl-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


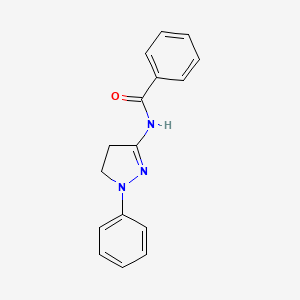
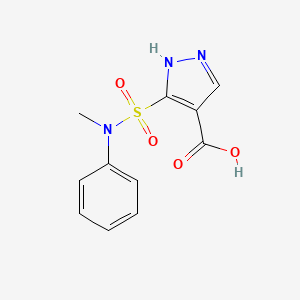


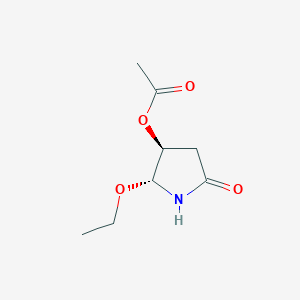
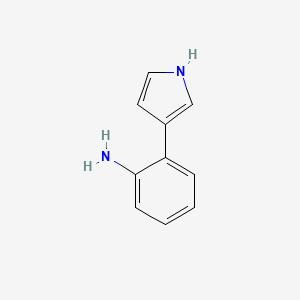

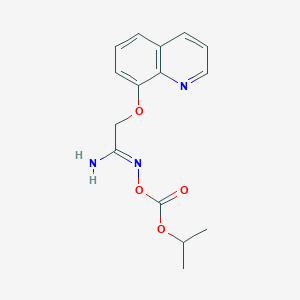
![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)



